Di-1-Naphthylamine
Overview
Description
Di-1-Naphthylamine is a chemical compound derived from naphthylamine, which is a naphthalene molecule with an amine group attached. The studies provided focus on various chemical reactions and properties of naphthylamine derivatives, which can offer insights into the behavior and potential applications of Di-1-Naphthylamine.
Synthesis Analysis
Several methods for synthesizing naphthylamine derivatives have been reported. For instance, a palladium-catalyzed peri-selective chalcogenation of naphthylamines with diaryl disulfides and diselenides has been developed, providing a convenient route to sulfenylated and selenated naphthylamines . Additionally, an iridium-catalyzed N-heterocyclization of naphthylamines with diols has been shown to produce benzoquinoline and benzoindole derivatives . Furthermore, a Cu(I)-catalyzed benzannulation method has been described for the synthesis of functionalized 1-naphthylamines from terminal alkynes, 2-bromoaryl ketones, and amides .
Molecular Structure Analysis
The molecular structure of naphthylamine derivatives can be complex, with the potential for various substituents and functional groups. The palladium-catalyzed reactions mentioned lead to peri-substituted naphthylamines, which differ from the conventional ortho-functionalization . The iridium-catalyzed reactions result in the formation of cyclic structures such as benzoquinolines and benzoindoles .
Chemical Reactions Analysis
Naphthylamines can undergo a variety of chemical reactions. Electropolymerization in aqueous acid media leads to the formation of a polymer film through C-N coupling, as well as a dimeric product known as naphthidine . Oxidative coupling using iron(III) chloride produces binaphthyl diamines . Additionally, naphthalene-1,8-diylbis(diphenylmethylium) has been used as an oxidant for the synthesis of benzidines . Scandium(III) triflate-catalyzed reactions of donor-acceptor cyclopropanes with 1-naphthylamines provide access to dibenzo[c,h]acridines .
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthylamine derivatives can be influenced by the nature of the substituents and the reaction conditions. For example, the electropolymerized film of naphthylamine exhibits behavior consistent with a thin-layer cell at low pH and dilute solutions . The photophysical properties of functionalized 1-naphthylamines, such as fluorescence emission and Stokes shifts, can be tuned by varying the functional groups, which has applications in imaging lipid droplets in cells . The triflic acid-mediated cyclization of N-cinnamoyl-1-naphthylamines leads to the formation of various cyclic structures, demonstrating the influence of acid catalysis on the chemical properties of these compounds .
Safety And Hazards
Future Directions
Recent studies have explored the synthesis and application of Di-1-Naphthylamine and its copolymers, blends, and nanocomposites . These studies suggest that the optical and dielectric properties of composites can be readily tuned by proper control of the composition and dispersion of WS2 within the Di-1-Naphthylamine matrix .
properties
IUPAC Name |
N-naphthalen-1-ylnaphthalen-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N/c1-3-11-17-15(7-1)9-5-13-19(17)21-20-14-6-10-16-8-2-4-12-18(16)20/h1-14,21H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMVGVGMRBKYIGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=CC=CC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60279513 | |
Record name | Di-1-Naphthylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60279513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Di-1-Naphthylamine | |
CAS RN |
737-89-3 | |
Record name | 1,1'-Dinaphthylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12964 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Di-1-Naphthylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60279513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-Dinaphthylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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